molecular formula C10H10BrN5NaO5PS B1265180 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt CAS No. 127634-20-2

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Cat. No.: B1265180
CAS No.: 127634-20-2
M. Wt: 446.15 g/mol
InChI Key: SKJLJCVVXRNYGJ-QKAIHBBZSA-M
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Description

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C10H10BrN5NaO5PS and its molecular weight is 446.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Rp-8-Bromo-Cyclic AMPS in human trophoblast syncytium formation?

A1: Rp-8-Bromo-Cyclic AMPS acts as a cyclic AMP antagonist. [] The study demonstrated that this compound impairs cell fusion in human trophoblast cells, highlighting the importance of the cyclic AMP pathway in syncytium formation. [] While the exact mechanism of action of Rp-8-Bromo-Cyclic AMPS in this specific context requires further investigation, its antagonist activity suggests it may interfere with the binding of cyclic AMP to its target, potentially disrupting downstream signaling cascades essential for cell fusion.

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